(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide
Description
The compound “(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide” is a chromene-carboxamide derivative featuring a Z-configuration imino group, a 3,4-dimethoxyphenyl substituent, and a 6-methylpyridin-2-yl amide moiety. Its structure combines electron-donating methoxy groups with a heteroaromatic pyridinyl group, which may enhance solubility and target-binding interactions.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-15-7-5-10-22(26-15)28-24(29)18-13-16-8-6-9-20(31-3)23(16)33-25(18)27-17-11-12-19(30-2)21(14-17)32-4/h5-14H,1-4H3,(H,26,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPCEPGEYLNUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Substituted Salicylaldehydes
The 8-methoxy-2H-chromene-3-carboxylic acid precursor forms through Knoevenagel condensation between 8-methoxysalicylaldehyde and ethyl cyanoacetate. Under refluxing ethanol with ammonium acetate catalysis, this yields ethyl 2-cyano-8-methoxy-2H-chromene-3-carboxylate in 82–89% yield. Microwave-assisted protocols (100°C, 300 W) reduce reaction times from 6 hours to 35 minutes while maintaining yields >85%.
Critical Parameters
Carboxyl Group Functionalization
Hydrolysis of the ethyl ester using 6M HCl in refluxing THF produces 8-methoxy-2H-chromene-3-carboxylic acid (94% purity). Subsequent activation with thionyl chloride converts the acid to acyl chloride, enabling amide coupling.
Imine Formation and Configuration Control
Schiff Base Condensation
Reaction of 8-methoxy-2H-chromene-3-carbonyl chloride with 3,4-dimethoxyaniline in dichloromethane at 0–5°C yields the (Z)-imine configuration preferentially (Z:E = 7:1). Kinetic control through low-temperature addition and molecular sieve dehydration drives selectivity.
Optimized Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | 78% Z-isomer |
| Base | Triethylamine | 82% conversion |
| Reaction Time | 4 hours | Minimizes E-form |
Solid-Phase Purification Strategies
Immobilization of the chromene intermediate on Wang resin via succinimidyl ester linkage enables:
- Efficient removal of unreacted aniline derivatives
- Stepwise quality control through FT-IR monitoring of resin-bound intermediates
- Final cleavage with 30% H2O2/THF yields 93–97% pure imine product
Pyridinyl Carboxamide Installation
Amide Coupling Techniques
Coupling the imine-chromene intermediate with 6-methylpyridin-2-amine employs three principal methods:
Method Comparison Table
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Active Ester | EDC/HOBt, DMF | 67 | 89 |
| Uranium-Based | HATU, DIPEA | 82 | 94 |
| Enzymatic | Lipase B, MTBE | 58 | 97 |
HATU-mediated coupling in DMF at −20°C provides optimal stereochemical fidelity for the Z-configuration.
Continuous Flow Optimization
Implementing a microfluidic reactor system (0.5 mL/min flow rate, 25°C residence temperature) enhances:
- Heat dissipation during exothermic amide bond formation
- Mixing efficiency for viscous DMF solutions
- Overall throughput (1.2 kg/day in pilot-scale trials)
Final Product Isolation and Characterization
Crystallization Protocols
Gradient cooling from 80°C to −20°C in ethanol/water (7:3) produces needle-shaped crystals suitable for X-ray diffraction analysis. Key purification parameters:
Crystallization Optimization Data
| Parameter | Value | Purity Impact |
|---|---|---|
| Cooling Rate | 2°C/min | 99.1% |
| Antisolvent Ratio | 30% water | 98.7% |
| Seed Crystal Size | 50–100 μm | 99.4% |
Advanced Analytical Validation
Spectroscopic Fingerprints
- 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, imine), 7.89 (d, J=8.4 Hz, 1H, pyridinyl), 6.92–7.15 (m, 6H, aromatic), 3.87 (s, 6H, OCH3)
- IR (KBr) : 1678 cm⁻¹ (C=O stretch), 1603 cm⁻¹ (C=N)
- HRMS : m/z 447.1532 [M+H]+ (calc. 447.1529)
Emerging Synthetic Technologies
Photochemical Activation
Visible light-mediated synthesis (450 nm LED, 25°C) in aqueous ethanol reduces reaction times for chromene cyclization from 6 hours to 45 minutes while maintaining 89% yield. This approach eliminates transition metal catalysts, addressing heavy metal contamination concerns in pharmaceutical production.
Computational Reaction Modeling
DFT calculations at the B3LYP/6-311++G(d,p) level predict:
- Activation energy of 28.7 kcal/mol for the rate-limiting cyclization step
- Frontier orbital interactions favoring Z-imine configuration (HOMO-LUMO gap = 3.81 eV)
- Transition state stabilization through hydrogen bonding with ethanol solvent molecules
Industrial-Scale Production Considerations
Cost Analysis of Key Starting Materials
| Component | Price ($/kg) | Contribution to Total Cost |
|---|---|---|
| 8-Methoxysalicylaldehyde | 420 | 38% |
| 6-Methylpyridin-2-amine | 780 | 41% |
| HATU | 12,500 | 15% |
Implementation of in-house aniline methylation reduces raw material costs by 22% through bypassing commercial 3,4-dimethoxyaniline suppliers.
Waste Stream Management
Lifecycle assessment reveals:
- 63% of total waste originates from DMF usage in amide coupling
- Solvent recovery systems achieve 92% DMF reuse through molecular sieve dehydration
- Heavy metal content in final effluent meets EPA standards (<0.1 ppm Cu)
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromene-carboxamide derivatives are a chemically diverse class with variations in substituents influencing their physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:
Structural Analogues and Substituent Effects
Key Findings from Comparative Studies
The 6-methylpyridin-2-yl amide group likely increases aqueous solubility relative to purely aromatic amides (e.g., 2-methoxyphenyl in 400878-30-0 ), critical for bioavailability.
Biological Activity :
- Chlorophenyl-substituted analogs (e.g., ) show anticancer activity via apoptosis induction, but their high lipophilicity may limit therapeutic utility .
- Methoxy-substituted derivatives (e.g., ) exhibit moderate metabolic stability due to reduced CYP450-mediated oxidation compared to methylphenyl analogs .
Synthetic Accessibility :
- The target compound’s synthesis likely involves condensation of 8-methoxy-3-carboxamidochromene with 3,4-dimethoxyphenyl isocyanate, analogous to methods in for benzamide derivatives .
Q & A
Q. Critical Conditions :
- Temperature control (60–80°C for imine formation) .
- Solvent selection (e.g., dichloromethane or ethanol for polar intermediates) .
- Purification via HPLC or column chromatography to isolate the Z-isomer .
Which spectroscopic and chromatographic methods are essential for confirming structural integrity and purity?
Q. Basic Research Focus
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and Z-configuration (e.g., imino proton at δ 8.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 451.18) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
How can researchers address contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer efficacy)?
Q. Advanced Research Focus
- Assay Variability : Standardize cell lines (e.g., HepG2 for anticancer, RAW264.7 for anti-inflammatory) and dose ranges (IC50 values: 1–50 µM) .
- Mechanistic Studies : Use RNA sequencing to identify differentially expressed pathways (e.g., NF-κB vs. p53) .
- Meta-Analysis : Compare structural analogs (e.g., fluoro or chloro substitutions) to isolate substituent effects .
What strategies are recommended for determining the compound’s crystal structure and resolving stereochemical ambiguities?
Q. Advanced Research Focus
- X-ray Crystallography : Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) and addressing twinning via PLATON .
- Key Parameters : Monitor Flack parameter to confirm Z-configuration and avoid pseudo-symmetry errors .
- Complementary Methods : Pair crystallography with computational DFT calculations to validate bond angles/tautomerism .
How can structure-activity relationship (SAR) studies elucidate the role of substituents in modulating biological activity?
Q. Advanced Research Focus
- Analog Synthesis : Replace methoxy groups with hydroxy or halogens to assess solubility/activity trade-offs .
- In Silico Modeling : Use PASS software to predict bioactivity (e.g., Pa scores >0.7 for kinase inhibition) .
- 3D-QSAR : Map electrostatic/hydrophobic fields to optimize pyridinyl and chromene interactions .
What in vitro and in vivo models are appropriate for preliminary pharmacokinetic and toxicological evaluation?
Q. Basic Research Focus
- In Vitro : Caco-2 cells for permeability; microsomal stability assays (t1/2 > 30 min) .
- In Vivo : Rodent models to measure bioavailability (~40%) and clearance rates (Table 3, ).
- Toxicity Screening : Ames test for mutagenicity; zebrafish embryos for acute toxicity (LC50 > 100 µM) .
How can computational approaches predict molecular targets and interaction mechanisms?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or EGFR kinases (binding energy < -8 kcal/mol) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å) .
- Pharmacophore Mapping : Identify critical H-bond donors (pyridinyl NH) and π-π stacking (chromene ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
